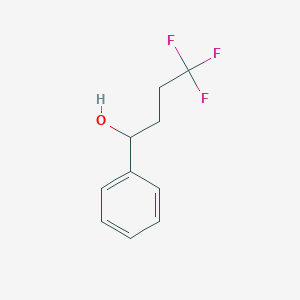

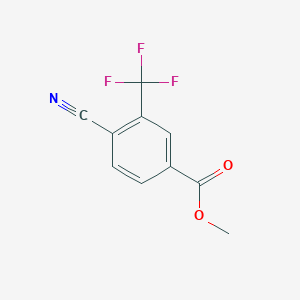

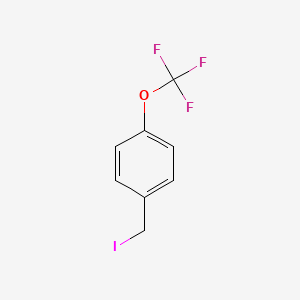

1-(Iodomethyl)-4-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Iodomethyl)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3IO and its molecular weight is 302.03 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 301.94155 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nucleophilic Trifluoromethoxylation

A study by Duran-Camacho et al. (2021) introduced an isolable pyridinium trifluoromethoxide salt, prepared from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. This salt acts as an efficient source for trifluoromethoxide ions in SN2 reactions, facilitating the formation of trifluoromethyl ethers (Geraldo Duran-Camacho et al., 2021).

Direct Trifluoromethoxylation of Aliphatic Substrates

Marrec et al. (2010) demonstrated a direct trifluoromethoxylation method for aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene. This method generated a trifluoromethoxide anion capable of substituting activated bromides and, to some extent, alkyl iodides, yielding aliphatic trifluoromethyl ethers (Olivier Marrec et al., 2010).

Photo-induced Radical Cyclization

An et al. (2016) explored a photoinduced radical cyclization process using benzene-tethered 1,7-enynes with Togni reagent in the presence of sodium iodide. This process, conducted under ultraviolet irradiation, produced (Z)-4-(iodomethylene)-3-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2(1H)-ones in moderate to good yields, demonstrating a metal-free and photo-redox catalyst-free methodology (Yuanyuan An et al., 2016).

Hypervalent Iodine Trifluoromethylation

Stanek et al. (2008) investigated the reactivity of a hypervalent iodine electrophilic trifluoromethylation reagent with phenols. This study underscored the potential for selective trifluoromethoxylation at the ortho- and para-positions of aromatic cores, highlighting the intricate reactivity patterns achievable with such reagents (K. Stanek et al., 2008).

Synthesis of Fluorinated Polyetherimide

Xin-hai (2010) reported on the synthesis of a novel fluorine-containing polyetherimide, utilizing 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene. This study showcases the potential of fluorinated compounds in enhancing the properties of polymers for advanced material applications (Yu Xin-hai, 2010).

作用機序

Target of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethoxy group can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethoxy group is known to play a significant role in various biochemical reactions .

Pharmacokinetics

The compound’s molecular weight is 28801 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(Iodomethyl)-4-(trifluoromethoxy)benzene. For instance, the compound is a liquid at 20°C and has a boiling point of 102°C to 104°C . It’s also sensitive to air , indicating that its stability and efficacy could be affected by exposure to air and changes in temperature.

生化学分析

Biochemical Properties

It is known that benzene-based compounds can participate in various biochemical reactions . For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in biology and materials science .

Cellular Effects

It is known that benzene and its derivatives can have significant effects on cells . For example, the trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .

Molecular Mechanism

It is known that benzene and its derivatives can undergo various chemical reactions . For instance, the trifluoromethylation of carbon-centered radical intermediates has been studied .

Temporal Effects in Laboratory Settings

It is known that benzene and its derivatives can undergo various chemical reactions over time .

Metabolic Pathways

It is known that benzene and its derivatives can be metabolized in the liver .

Transport and Distribution

It is known that benzene and its derivatives can have significant effects on the charge transport properties of organic semiconductors .

Subcellular Localization

It is known that benzene and its derivatives can form cytoplasmic puncta .

特性

IUPAC Name |

1-(iodomethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABFFRYJXRCAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。